molecular formula C15H19N3O3S2 B2921668 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1797246-75-3

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2921668
CAS No.: 1797246-75-3
M. Wt: 353.46
InChI Key: HGIKWWXZQZJLCO-UHFFFAOYSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[d]thiazole core, a piperidin-4-yl group substituted with a methylsulfonyl group, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through cyclization reactions involving o-aminothiophenol and carboxylic acid derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects, making it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

  • (1-(methylsulfonyl)piperidin-4-yl)methyl methanesulfonate

Uniqueness: N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide stands out due to its benzo[d]thiazole core, which is not commonly found in similar compounds

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-23(20,21)18-6-4-11(5-7-18)9-16-15(19)12-2-3-13-14(8-12)22-10-17-13/h2-3,8,10-11H,4-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIKWWXZQZJLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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